molecular formula C27H24N4O3 B10867350 6-Amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10867350
M. Wt: 452.5 g/mol
InChI Key: FEDQMNHJQDAGHK-UHFFFAOYSA-N
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Description

6-Amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrano[2,3-c]pyrazole Core: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under basic conditions to form the pyrazole ring.

    Substitution Reactions:

    Cyclization: The final step involves cyclization to form the dihydropyrano structure, often facilitated by acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

    Oxidation Products: Oxides of the amino and ethoxy groups.

    Reduction Products: Amines derived from the nitrile group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrano[2,3-c]pyrazoles in various chemical reactions.

Biology

Biologically, 6-Amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features allow it to bind to specific biological targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the specific positioning of the naphthalen-1-ylmethoxy group. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

6-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C27H24N4O3/c1-3-32-23-13-18(25-21(14-28)26(29)34-27-24(25)16(2)30-31-27)11-12-22(23)33-15-19-9-6-8-17-7-4-5-10-20(17)19/h4-13,25H,3,15,29H2,1-2H3,(H,30,31)

InChI Key

FEDQMNHJQDAGHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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